molecular formula C12H11N3O B5668884 N-(3-methylphenyl)pyrazine-2-carboxamide

N-(3-methylphenyl)pyrazine-2-carboxamide

Cat. No.: B5668884
M. Wt: 213.23 g/mol
InChI Key: ASWRZMFQNLKJSF-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C12H11N3O . It belongs to a class of N-phenylpyrazine-2-carboxamide derivatives identified in scientific literature as possessing significant biological potential, particularly in antimicrobial research and as a scaffold for ion channel modulators . Recent studies on closely related structural analogues have demonstrated promising antibacterial activity against extensively drug-resistant (XDR) strains of Salmonella Typhi , with one derivative exhibiting a minimum inhibitory concentration (MIC) of 6.25 mg/mL . Furthermore, research on a similar compound, 6-(4-chlorophenyl)-N-(3-methylphenyl)pyrazine-2-carboxamide, has identified potent activity as a voltage-gated sodium channel (Nav1.8) inhibitor with an IC50 value of 6 nM, highlighting the potential of this chemical class in neuroscience and pain research . The pyrazine carboxamide core is a privileged structure in medicinal chemistry, found in several clinically used drugs, and is frequently investigated for its antimycobacterial, anticancer, and antiviral properties . This compound is intended for research and development purposes only, specifically for use in chemical biology, antimicrobial susceptibility studies, and as a building block for the synthesis of novel bioactive molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methylphenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-3-2-4-10(7-9)15-12(16)11-8-13-5-6-14-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWRZMFQNLKJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329665
Record name N-(3-methylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202705
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

353783-37-6
Record name N-(3-methylphenyl)pyrazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Pyrazine 2 Carboxamides

Evolution of Synthetic Pathways for the Pyrazine-2-carboxamide Core

The construction of the fundamental pyrazine-2-carboxamide scaffold has been the subject of extensive research, leading to the development of several reliable and efficient synthetic routes. These methods primarily revolve around the formation of the critical amide bond, a cornerstone of organic synthesis.

Amide Bond Formation via Coupling Reagents (e.g., DCC/DMAP)

A widely employed and effective method for the synthesis of N-(3-methylphenyl)pyrazine-2-carboxamide involves the direct coupling of pyrazine-2-carboxylic acid with 3-methylaniline. This transformation is frequently facilitated by the use of carbodiimide coupling reagents, with N,N'-dicyclohexylcarbodiimide (DCC) being a prominent example. The reaction is often catalyzed by the addition of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, accelerating the reaction and improving yields.

The general mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, 3-methylaniline, leading to the formation of the desired amide bond and the byproduct, N,N'-dicyclohexylurea (DCU). The use of DMAP can further enhance the reaction rate by forming an even more reactive acylpyridinium species. This method is valued for its mild reaction conditions and generally good yields.

A recent study successfully synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide in an 83% yield by reacting pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline using DCC and DMAP in dichloromethane (DCM) at 0 °C to room temperature mdpi.com.

Reactant 1Reactant 2Coupling ReagentCatalystSolventYield (%)
Pyrazine-2-carboxylic acid3-MethylanilineDCCDMAPDCMHigh
Pyrazine-2-carboxylic acid4-Bromo-3-methyl anilineDCCDMAPDCM83 mdpi.com

Condensation Reactions in Pyrazine-2-carboxamide Synthesis

Condensation reactions represent a classical and fundamental approach to amide bond formation and are readily applicable to the synthesis of this compound. A common strategy involves the conversion of pyrazine-2-carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting pyrazine-2-carbonyl chloride is a highly electrophilic species that readily reacts with 3-methylaniline in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is liberated during the reaction. This method is often high-yielding and provides a straightforward route to the desired product. The condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines has been demonstrated to be an effective method for producing a range of substituted pyrazine-2-carboxylic acid amides nih.govnih.gov.

Carboxylic Acid DerivativeAmineBaseSolventGeneral Yield
Pyrazine-2-carbonyl chloride3-MethylanilinePyridineDichloromethaneHigh
6-chloro-pyrazine-2-carbonyl chlorideSubstituted anilinesPyridineAcetoneModerate to High nih.govnih.gov

Targeted Functionalization and Diversification of the N-(3-methylphenyl) Moiety

The ability to selectively modify the N-(3-methylphenyl) portion of the molecule is critical for structure-activity relationship (SAR) studies and the development of analogues with tailored properties. Various modern synthetic techniques allow for precise chemical alterations of this aromatic ring.

Regioselective Halogenation and Alkylation Strategies

The electronic properties of the N-(3-methylphenyl) ring in this compound are influenced by the amide linkage and the methyl group. The amide group is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. This interplay of electronic effects governs the regioselectivity of electrophilic aromatic substitution reactions such as halogenation.

Halogenation: For electrophilic halogenation (e.g., bromination or chlorination), the positions ortho and para to the activating methyl group (positions 2, 4, and 6) and ortho to the deactivating but ortho, para-directing amide group (positions 2 and 6) are the most likely sites of substitution. Steric hindrance from the amide group may favor substitution at the 4- and 6-positions. The precise outcome can often be controlled by the choice of halogenating agent and reaction conditions. For instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst can provide a degree of regiocontrol.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the phenyl ring. The directing effects of the existing substituents will similarly influence the position of the incoming alkyl group. The ortho and para positions relative to the methyl group are the most activated sites for this reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction) for Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and are well-suited for the arylation of the N-(3-methylphenyl) moiety. This strategy first requires the introduction of a halide (e.g., bromine or iodine) onto the phenyl ring, as described in the halogenation section.

The resulting halo-N-(3-methylphenyl)pyrazine-2-carboxamide can then be coupled with a wide variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of palladium catalyst and ligands is crucial for achieving high yields and can be tailored to the specific substrates. This methodology allows for the introduction of a diverse array of aryl groups, significantly expanding the chemical space around the core molecule. For example, the Suzuki cross-coupling reaction has been successfully used to synthesize arylated derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide in good to moderate yields (60-85%) using various aryl boronic acids and a palladium catalyst mdpi.com.

Aryl Halide SubstrateBoronic AcidPalladium CatalystBaseSolventYield Range (%)
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideVarious aryl boronic acidsTetrakis(triphenylphosphine)palladium(0)K₃PO₄1,4-Dioxane/Water60-85 mdpi.com

Automated and High-Throughput Synthesis Approaches for Pyrazine-2-carboxamide Libraries

The demand for large and diverse collections of compounds for screening and drug discovery has driven the development of automated and high-throughput synthesis platforms. These technologies are applicable to the synthesis of pyrazine-2-carboxamide libraries, enabling the rapid generation of numerous analogues of this compound.

Flow chemistry, in particular, has emerged as a powerful tool for the automated synthesis of pyrazine-2-carboxamides. In a flow-based system, reagents are continuously pumped through a series of reactors where reactions, workups, and purifications can be performed in a sequential and automated fashion. This approach offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds by systematically varying the starting materials. For instance, a machine-assisted, multi-step flow preparation of pyrazine-2-carboxamide has been developed, demonstrating the feasibility of automated synthesis for this class of compounds.

High-throughput synthesis often employs parallel synthesis techniques, where multiple reactions are carried out simultaneously in well-plate formats. Robotic liquid handlers can be used to dispense reagents, and automated purification systems can streamline the isolation of the final products. These platforms can be used to rapidly explore a wide range of substituents on both the pyrazine (B50134) and the N-phenyl rings, facilitating the efficient optimization of lead compounds.

TechnologyKey FeaturesApplication to Pyrazine-2-carboxamides
Automated Flow SynthesisContinuous processing, precise control of reaction parameters, enhanced safety, ease of scale-up.Enables the rapid and automated production of pyrazine-2-carboxamide libraries by varying starting materials in a continuous stream. mdpi.comnih.govnih.govchalmers.se
High-Throughput Parallel SynthesisSimultaneous execution of multiple reactions, use of robotic liquid handlers, automated purification.Facilitates the rapid generation of large libraries of this compound analogues for screening and SAR studies.

Computational and Theoretical Frameworks for Investigating N 3 Methylphenyl Pyrazine 2 Carboxamide and Analogs

Quantum Chemical Studies and Spectroscopic Correlation (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and properties of molecules. DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying molecules of pharmaceutical interest like N-(3-methylphenyl)pyrazine-2-carboxamide. These studies provide insights into geometric parameters (bond lengths and angles), vibrational frequencies, and electronic characteristics, which can be correlated with experimental spectroscopic data. nih.gov For pyrazine (B50134) carboxamide derivatives, calculations are often performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to obtain optimized molecular structures and predict spectroscopic behavior. nih.govresearchgate.net

Potential Energy Distribution (PED) analysis is crucial for these assignments, as it quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. nih.govresearchgate.net For this compound, characteristic vibrations would include the N-H stretching of the amide group, the C=O stretching, and various modes associated with the pyrazine and methyl-substituted phenyl rings. In related pyrazine carboxamides, the N-H stretching mode is often observed in the infrared spectrum around 3347-3368 cm⁻¹, and its deviation from the computed value can indicate the weakening of the N-H bond due to intermolecular interactions in the solid state. researchgate.net

Table 1: Representative Vibrational Frequencies and Assignments for Pyrazine Carboxamide Analogs Based on DFT Calculations

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
N-H Stretch3340 - 3480Amide N-H bond stretching vibration. researchgate.net
C-H Stretch (Aromatic)3050 - 3150Stretching of C-H bonds on the pyrazine and phenyl rings.
C-H Stretch (Aliphatic)2920 - 3000Stretching of C-H bonds in the methyl group. mdpi.com
C=O Stretch1680 - 1700Amide I band, primarily C=O stretching of the carboxamide. mdpi.com
N-H Bend1510 - 1550Amide II band, coupled N-H in-plane bending and C-N stretching. mdpi.com
C-N-H Bending1240 - 1280Bending modes involving the amide linkage. researchgate.net
Pyrazine Ring Modes1000 - 1400Ring stretching and breathing vibrations. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide linkage, while the LUMO would likely be distributed over the electron-deficient pyrazine ring. This distribution facilitates intramolecular charge transfer from the phenyl moiety to the pyrazine ring system. researchgate.net Calculated HOMO and LUMO energies for related pyrazine derivatives provide insight into their electronic activity and potential for molecular interactions. nih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Pyrazine Carboxamide Analog

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.5 to -2.5Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)~4.0 to 5.0ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability. nih.gov
Electronegativity (χ)~4.0 to 5.0χ = -(EHOMO + ELUMO)/2; measures the power of an atom or group to attract electrons.
Chemical Hardness (η)~2.0 to 2.5η = (ELUMO - EHOMO)/2; measures resistance to charge transfer. nih.gov

Note: Values are representative and derived from studies on similar pyrazine-based molecules.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net The MEP map identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netresearchgate.net In pyrazine carboxamides, the negative potential is typically concentrated around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring, marking them as sites for hydrogen bonding and electrophilic interactions. researchgate.net The positive potential is generally found around the amide N-H proton and the hydrogen atoms of the aromatic rings. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates. Analogs of this compound have been docked against various biological targets, including bacterial DNA gyrase, alkaline phosphatase, and Fibroblast Growth Factor Receptors (FGFR), to elucidate their potential mechanisms of action. mdpi.comsemanticscholar.orgnih.gov

In a typical docking study, this compound would be placed into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on binding energy (ΔG). A lower binding energy indicates a more favorable and stable interaction. mdpi.com Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site are then analyzed. For instance, the pyrazine nitrogen and amide carbonyl oxygen are common hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-stacking interactions. mdpi.comnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-protein complex over time. researchgate.netchemrxiv.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the binding pocket and the persistence of key intermolecular interactions, thus validating the stability of the docked pose.

Table 3: Example of Molecular Docking Results for a Pyrazine Carboxamide Analog against a Biological Target

Target Protein (PDB ID)LigandBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Alkaline Phosphatase (1EW2)N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide analog-5.5 to -7.5Asp, His, Ser, Zn²⁺Hydrogen bonds, metal coordination, hydrophobic interactions. mdpi.comsemanticscholar.org
FGFR23-amino-pyrazine-2-carboxamide derivativeNot specifiedAla, Val, Lys, AspHydrogen bonds with backbone, hydrophobic interactions. nih.gov
DNA Gyrase (5ztj)N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide-5.6Lys550, Arg612, Gly613Hydrogen bonds. mdpi.com

In Silico Screening and Predictive Modeling for Biological Target Identification

When the biological target of a compound is unknown, in silico target fishing or reverse screening methods can be employed. unipi.it These approaches screen a query molecule, such as this compound, against a large database of protein structures to identify potential binding partners. unipi.it This process helps in hypothesizing the mechanism of action and identifying potential therapeutic applications or off-target effects.

Methods for target identification include:

Reverse Docking: Docking the small molecule into the binding sites of a wide array of proteins to find those with the highest predicted binding affinity. unipi.it

Pharmacophore-Based Screening: Generating a 3D pharmacophore model from the ligand that defines the essential features for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model is then used to search databases for proteins whose binding sites match these features. mdpi.com

Similarity-Based Approaches: Using the principle that similar molecules often have similar biological activities. The structure of this compound can be compared to databases of compounds with known targets (like ChEMBL) to infer its potential targets based on chemical similarity. unipi.it

These predictive models are crucial for prioritizing experimental testing and can significantly accelerate the early stages of drug discovery. mdpi.com

Cheminformatics Approaches for Chemical Space Exploration and Analog Design

Cheminformatics combines computational tools and information science to analyze and manipulate chemical data. For this compound, cheminformatics approaches are vital for exploring the surrounding chemical space and designing novel analogs with improved properties. nih.gov

This process often involves:

Library Design: Computationally generating a virtual library of analogs by systematically modifying the core structure. For the target compound, this could involve changing the substituent on the phenyl ring (e.g., replacing methyl with halogen or methoxy (B1213986) groups) or modifying the pyrazine ring. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate chemical structure with biological activity. By analyzing a series of related compounds, a QSAR model can predict the activity of newly designed analogs before they are synthesized.

ADME/T Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of designed analogs. This helps in filtering out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles.

Through these in silico techniques, researchers can rationally design new pyrazine-2-carboxamide derivatives with enhanced potency, selectivity, or improved drug-like properties, guiding synthetic efforts toward the most promising candidates. mdpi.comnih.gov

Structure Activity Relationship Sar Elucidation of N 3 Methylphenyl Pyrazine 2 Carboxamide Derivatives

Impact of Substituents on the Pyrazine (B50134) Ring on Mechanistic Biological Activity

Substitutions on the pyrazine ring are a key determinant of the biological profile of these carboxamide derivatives. Research has shown that the introduction of specific groups at various positions can significantly modulate activity, particularly antimicrobial and photosynthesis-inhibiting effects.

Key findings from various studies indicate that substitution with chlorine, especially at the C-6 position, often enhances antitubercular and antifungal activities mdpi.com. The introduction of a bulky, lipophilic group like a tert-butyl group, frequently at the C-5 position, has also been shown to be advantageous. For instance, the combination of a C-5 tert-butyl group and a C-6 chloro substituent on the pyrazine ring resulted in compounds with high antituberculotic activity researchgate.net. In a series of N-benzylpyrazine-2-carboxamides, the most significant substitutions on the pyrazine moiety for antimycobacterial activity were found to be chlorine at C-6 and a tert-butyl group at C-5 nih.gov.

Furthermore, modifications at the C-3 position have been explored. A series of 3-benzylaminopyrazine-2-carboxamides were synthesized and evaluated for antimycobacterial activity. The results indicated that the substituent at the 3-position could form important interactions with the biological target, with the affinity towards the mycobacterial enoyl-ACP reductase (InhA) being high for compounds with substituents at this position mdpi.com.

Table 1: Effect of Pyrazine Ring Substituents on Biological Activity
Compound/Derivative SeriesPyrazine Ring Substituent(s)Observed Biological ActivityReference
5-tert-butyl-6-chloro-N-(aryl)pyrazine-2-carboxamides5-tert-butyl, 6-chloroHigh activity against Mycobacterium tuberculosis; potent photosynthesis inhibition. mdpi.comresearchgate.net mdpi.comresearchgate.net
6-chloro-N-(aryl)pyrazine-2-carboxamides6-chloroIncreased antituberculotic and antifungal activity. mdpi.com mdpi.com
3-benzylaminopyrazine-2-carboxamides3-benzylaminoActivity against Mycobacterium tuberculosis H37Rv, with the 3-position substituent enabling interactions with the InhA enzyme. mdpi.com mdpi.com
5-tert-butyl-N-(aryl)pyrazine-2-carboxamides5-tert-butylContributes to increased lipophilicity and, in some cases, enhanced activity. mdpi.com mdpi.com

Influence of Substituent Modifications on the N-Phenyl Moiety on Mechanistic Biological Activity

The N-phenyl portion of the molecule offers a broad canvas for structural modification, and the nature of the substituents on this ring profoundly influences biological efficacy. The electronic properties, size, and position of these substituents dictate how the molecule interacts with its target.

For antimycobacterial activity, derivatives with a 3,5-dibromo-4-hydroxyphenyl moiety have demonstrated high inhibitory effects against Mycobacterium tuberculosis mdpi.com. In the context of photosynthesis inhibition, the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid was identified as a particularly potent inhibitor of the oxygen evolution rate in spinach chloroplasts researchgate.net.

Studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed that further substitutions on the aryl group can enhance activity. Specifically, the introduction of groups capable of forming additional hydrogen bonds, such as ester (CO₂Me) or carbonyl (COMe) groups, led to increased activity against extensively drug-resistant Salmonella Typhi and in alkaline phosphatase inhibition mdpi.com. Conversely, simple halogen substitutions like fluorine and chlorine on the phenyl ring resulted in less pronounced activity enhancement mdpi.com. The compound 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was found to be a highly active inhibitor of the oxygen evolution rate and a potent elicitor of flavonoid production nih.govnih.gov.

Table 2: Influence of N-Phenyl Moiety Substituents on Biological Activity
Core Pyrazine StructureN-Phenyl Substituent(s)Key Biological ActivityReference
Substituted pyrazine-2-carboxylic acid3,5-Dibromo-4-hydroxyphenylHigh activity against M. tuberculosis (54-72% inhibition). mdpi.com mdpi.com
6-chloropyrazine-2-carboxylic acid3,5-bis(trifluoromethyl)phenylMost active inhibitor of oxygen evolution rate in spinach chloroplasts. researchgate.net researchgate.net
6-chloropyrazine-2-carboxylic acid3-Iodo-4-methylphenylPotent inhibitor of oxygen evolution rate (IC₅₀ = 51.0 µmol·L⁻¹). nih.govnih.gov nih.govnih.gov
Pyrazine-2-carboxamide4-(CO₂Me)-phenyl (via Suzuki coupling on a 4-bromo-3-methylphenyl precursor)Most potent antibacterial activity against XDR S. typhi and alkaline phosphatase inhibition in its series. mdpi.com mdpi.com
6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid3-MethylphenylExhibited poor in vitro antifungal effects but significant antialgal activity. researchgate.net researchgate.net

Role of the Carboxamide Linkage in Molecular Recognition and Biological Efficacy

The carboxamide (–CONH–) bridge is not merely a passive linker but an essential functional group actively participating in molecular recognition and binding to biological targets. This group possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which are critical for forming stable interactions with amino acid residues in enzyme active sites or receptors.

Docking studies have consistently highlighted the importance of this linkage. In the case of pyrazine carboxamide derivatives targeting bacterial enzymes, the amide group was found to be directly involved in binding to the target site mdpi.com. Specifically, computational studies on derivatives targeting the mycobacterial InhA enzyme showed that the carboxamide group plays a crucial role. Its arrangement allows the carbonyl oxygen to approach key residues like Tyr158 and the NAD⁺ cofactor, facilitating inhibitory action mdpi.com. The planarity and rigidity of the amide bond also help to orient the pyrazine and phenyl rings in a specific conformation that is optimal for binding.

Identification of Key Pharmacophoric Elements for Specific Biological Targets and Mechanisms

A pharmacophore model for this class of compounds typically includes several key features derived from SAR studies. These elements are the essential three-dimensional arrangement of functional groups required for biological activity.

For pyrazine-2-carboxamide derivatives, the key pharmacophoric elements include:

The Pyrazine Ring: The two nitrogen atoms can act as hydrogen bond acceptors and are crucial for target recognition. The ring itself provides a rigid scaffold.

The Carboxamide Linker: As discussed, the N-H donor and C=O acceptor are critical for forming hydrogen bonds with the target protein mdpi.commdpi.com.

The N-Phenyl Ring: This moiety generally occupies a hydrophobic pocket within the binding site. Substituents on this ring can modulate binding affinity through additional hydrophobic, steric, or electronic interactions. Docking studies have associated this aryl group with cell proliferation activities mdpi.com.

For instance, in the inhibition of mycobacterial InhA, the pharmacophore involves the carboxamide's carbonyl group interacting with Tyr158 and NAD⁺, while the pyrazine ring and its substituents form other interactions within the substrate-binding site mdpi.com. For antibacterial activity against S. Typhi, the pyrazine heterocycle and the amide group were identified as the primary binding elements mdpi.com.

Correlations Between Calculated Molecular Descriptors (e.g., Lipophilicity) and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical molecular descriptor that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with biological targets. In the N-(3-methylphenyl)pyrazine-2-carboxamide series, the relationship between lipophilicity and biological activity is complex and often target-dependent.

In some cases, a linear relationship is observed, where an increase in lipophilicity leads to enhanced biological activity up to a certain point. For a series of thiazolyl-amides, biological activity showed a linear increase with the lipophilicity of the compounds within the series mdpi.com. A similar linear dependence was found between lipophilicity and the photosynthesis-inhibiting activity of certain N-benzylpyrazine-2-carboxamides nih.gov.

However, this trend is not universal. Often, a parabolic or quasi-parabolic relationship exists, where activity increases with lipophilicity to an optimal point, after which further increases in lipophilicity lead to a decrease in activity researchgate.net. This can be due to reduced aqueous solubility or non-specific binding. For example, in a series of anilides, a significant decrease in activity was observed for highly lipophilic compounds mdpi.com. In another study, the compound with the highest antituberculotic activity was also the most lipophilic in its series, yet for other compounds in the same series, no clear dependence between lipophilicity and antimycobacterial activity was found researchgate.netnih.gov.

Table 3: Correlation of Lipophilicity (log P) with Biological Activity
Compound SeriesBiological ActivityLipophilicity-Activity CorrelationReference
5-tert-butyl-6-chloro-N-(thiazolyl)pyrazine-2-carboxamidesPhotosynthesis InhibitionLinear increase in activity with increasing lipophilicity. mdpi.com mdpi.com
Substituted N-phenylpyrazine-2-carboxamides (2a-r)Photosynthesis InhibitionQuasi-parabolic dependence between activity and log P. researchgate.net researchgate.net
Substituted N-benzylpyrazine-2-carboxamidesAntimycobacterial ActivityNo clear dependence observed, though the most lipophilic compound was highly active. nih.gov nih.gov
Substituted N-phenyl anilides (13-15 and 16-18)Photosynthesis InhibitionSignificant activity decrease observed for highly lipophilic compounds (log P > 4.6). mdpi.com mdpi.com
5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamideAntimycobacterial ActivityHighest activity (72% inhibition) and highest lipophilicity (log P = 6.00) in the studied series. mdpi.com mdpi.com

Mechanistic Dissection of Biological Activities Exhibited by Pyrazine 2 Carboxamide Derivatives

Antimicrobial and Antitubercular Mechanisms of Action

Pyrazine-2-carboxamide derivatives have demonstrated notable efficacy against a range of pathogenic microorganisms. Their mechanisms of action are diverse, targeting essential cellular pathways and enzymes in bacteria, including the formidable Mycobacterium tuberculosis and drug-resistant strains of Salmonella Typhi.

Targeting Mycobacterium tuberculosis Pathways (e.g., Mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) Inhibition)

The antitubercular activity of pyrazinamide (B1679903) (PZA), a structural analogue of N-(3-methylphenyl)pyrazine-2-carboxamide, is a cornerstone of tuberculosis therapy. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.govdrugbank.comwikipedia.org The proposed mechanisms of action for POA are multifaceted and include the disruption of membrane energetics and transport functions, leading to intracellular acidification. nih.govwikipedia.org

Another key target for pyrazinamide and its analogues is the fatty acid synthesis pathway, which is crucial for the integrity of the unique mycobacterial cell wall. Specifically, the inhibition of fatty acid synthase I (FAS-I) has been identified as a significant mechanism. drugbank.comasm.org Furthermore, research on hybrid molecules of pyrazinamide suggests that mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH) is a potential target. Molecular docking studies of some N-benzylpyrazine-2-carboxamide derivatives with the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis have shown binding interactions characteristic of known inhibitors, suggesting this as another possible target within the fatty acid synthesis pathway.

While direct evidence for this compound inhibiting FabH is not yet available, the structural similarities to other active pyrazine (B50134) derivatives suggest it may share this or related mechanisms of action against Mycobacterium tuberculosis.

Interference with Extensively Drug-Resistant Salmonella Typhi (XDR-S. Typhi) Vital Processes

The emergence of extensively drug-resistant Salmonella Typhi (XDR-S. Typhi) presents a significant global health challenge. Research into novel therapeutic agents has identified pyrazine-2-carboxamide derivatives as promising candidates. A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, a close analogue of the subject compound, demonstrated significant antibacterial activity against clinically isolated XDR S. Typhi. mdpi.comnih.gov

The precise vital processes interfered with by these compounds are under investigation, but a key proposed mechanism is the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these derivatives can bind to the active site of bacterial DNA gyrase, an enzyme critical for DNA replication and repair. mdpi.com By inhibiting DNA gyrase, these compounds can disrupt fundamental cellular processes, leading to bacterial cell death. Additionally, some nitrogen-containing heterocyclic compounds have been shown to be more effective against Salmonella Typhimurium strains with an overexpressed AcrAB-TolC efflux pump when the pump is inactivated, indicating a potential interplay with bacterial resistance mechanisms. mdpi.comnih.gov

Enzyme Inhibition in Bacterial Pathogens (e.g., DNA Gyrase, Alkaline Phosphatase)

The antimicrobial activity of pyrazine-2-carboxamide derivatives extends to the inhibition of specific bacterial enzymes that are vital for their survival.

DNA Gyrase Inhibition: As mentioned previously, DNA gyrase is a well-established target for antibacterial drugs. In silico studies of derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown potential inhibitory interactions with the DNA gyrase of S. Typhi. mdpi.com This inhibition is thought to occur through binding to the ATP-binding site of the GyrB subunit, which is essential for the enzyme's function in controlling DNA topology. mdpi.com

Alkaline Phosphatase Inhibition: Alkaline phosphatase is another enzyme that has been identified as a target for these compounds. A derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was found to be a potent inhibitor of alkaline phosphatase. mdpi.com Kinetic studies revealed a non-competitive mode of inhibition, indicating that the inhibitor binds to a site on the enzyme different from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

The inhibitory activity of a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide against alkaline phosphatase is detailed in the table below.

CompoundTarget EnzymeIC50 (µM)Inhibition Type
Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideAlkaline Phosphatase1.469 ± 0.02Non-competitive
Data from a study on a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com

Antiviral Mechanisms

Beyond their antibacterial properties, pyrazine-2-carboxamide derivatives have also emerged as a significant class of antiviral agents.

Modulation of Viral Replication Enzymes (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) for Favipiravir (B1662787) Analogs)

Favipiravir (T-705), a well-known antiviral drug, is a pyrazine-2-carboxamide derivative. Its mechanism of action involves its conversion into an active phosphoribosylated form by host cellular enzymes. A key enzyme in this activation pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Favipiravir acts as a purine (B94841) mimetic and is recognized as a substrate by HGPRT, which catalyzes its conversion to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP). This monophosphate is then further phosphorylated by cellular kinases to the active triphosphate form, favipiravir-RTP. Favipiravir-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. By competing with natural nucleoside triphosphates, it disrupts viral genome replication and transcription. Studies have shown that the antiviral activity of favipiravir and its analogs is dependent on the presence and activity of HGPRT.

The structural similarity of this compound to favipiravir suggests that it could potentially undergo similar metabolic activation and exert antiviral effects through the modulation of viral replication enzymes, although specific studies on this compound are needed for confirmation.

Anticancer Mechanisms

The therapeutic potential of pyrazine-2-carboxamide derivatives also extends to oncology. Various derivatives have been investigated for their anticancer properties, with mechanisms targeting key pathways involved in cancer cell proliferation and survival.

Research has shown that certain 3-amino-pyrazine-2-carboxamide derivatives act as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). nih.gov FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive the growth and survival of various cancers. These pyrazine derivatives have been shown to block the activation of FGFR and its downstream signaling pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the FGFR kinase domain. nih.gov

Other studies have explored pyrazinoic acid derivatives for their cytotoxic activity against different cancer cell lines, including lung, breast, and colon cancer. nih.gov Molecular docking simulations suggest that these compounds may interact with key apoptosis regulators like Bcl-2, indicating a potential mechanism for inducing programmed cell death in cancer cells. nih.gov While metal complexes of pyrazinamide itself have shown low to no toxicity against several cancer cell lines, the broader class of pyrazine-2-carboxamide derivatives holds promise for the development of novel anticancer agents. researchgate.net

The table below summarizes the anticancer activity of a representative pyrazinoic acid derivative.

CompoundCancer Cell LineIC50 (µM)
P16 (a pyrazinoic acid derivative)A549 (Lung)6.11
P16 (a pyrazinoic acid derivative)MCF-7 (Breast)10.64
P16 (a pyrazinoic acid derivative)HT-29 (Colon)14.92
Data from a study on pyrazinoic acid derivatives. nih.gov

Cell Cycle Perturbation and Apoptosis Induction in Cancer Cell Lines

While direct studies on this compound are not extensively available, research on related pyrazine-2-carboxamide derivatives indicates a significant potential for anticancer activity through the induction of cell cycle arrest and apoptosis.

The cell cycle, a fundamental process governing cell proliferation, is tightly regulated by a series of checkpoints. Cancer cells often exhibit dysregulation of these checkpoints, leading to uncontrolled growth. Certain pyrazine derivatives have been shown to interfere with this process. For instance, studies on various cancer cell lines have demonstrated that some pyrazine-containing compounds can induce cell cycle arrest, primarily at the G2/M phase. nih.gov This arrest prevents the cells from entering mitosis, thereby halting their proliferation. The mechanism often involves the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. A hallmark of many cancers is the evasion of apoptosis. Pyrazine-2-carboxamide derivatives have been investigated for their ability to trigger this cell death pathway in cancer cells. The induction of apoptosis by these compounds is often mediated through the intrinsic pathway, which involves the mitochondria. This can be characterized by changes in the expression of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. This shift in balance results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.

For example, a study on a novel dispiropiperazine derivative demonstrated its ability to induce G2/M phase cell cycle arrest and subsequently trigger apoptosis and necrosis in human cancer cells. nih.gov Another study on a different set of pyrazine derivatives highlighted their pro-apoptotic effects in various cancer cell lines. mdpi.com

While these findings are promising, it is important to note that the specific effects and their potency can vary significantly based on the substitution pattern on both the pyrazine and the phenyl rings. Further research is needed to specifically elucidate the activity of this compound in these pathways.

Kinase Inhibition (e.g., p38 Mitogen-Activated Protein Kinase (MAPK), c-Met, VEGFR-2)

Protein kinases are critical components of cellular signaling pathways that regulate a multitude of processes, including cell growth, proliferation, differentiation, and survival. Their dysregulation is a common feature in cancer, making them attractive targets for therapeutic intervention. The pyrazine-2-carboxamide scaffold has been identified as a promising pharmacophore for the development of kinase inhibitors.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. They play a complex role in cancer, with involvement in processes such as apoptosis, cell cycle arrest, and angiogenesis. While specific data on this compound is not available, the broader class of N-pyridyl and N-pyrimidyl amides has been explored for p38α MAP kinase inhibition. nih.gov Structure-activity relationship (SAR) studies on these related compounds have shown that potency is highly dependent on the substituents on the heterocyclic and phenyl rings, suggesting that pyrazine-2-carboxamides could also be tailored to target this kinase. nih.gov

c-Met Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, invasion, and angiogenesis. Aberrant c-Met signaling is a feature of many human cancers. researchgate.net Several small molecule inhibitors targeting c-Met are in clinical development. The design of dual inhibitors targeting both c-Met and other kinases like VEGFR-2 is a strategy to overcome drug resistance. Anilinopyrimidine-based compounds have shown promise as dual c-Met/VEGFR-2 inhibitors, indicating that related heterocyclic scaffolds like pyrazine-2-carboxamide could also be effective. nih.govresearchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Numerous VEGFR-2 inhibitors are based on heterocyclic scaffolds that can fit into the ATP-binding pocket of the kinase. researchgate.net The pyrazine-2-carboxamide core has the potential to act as such a scaffold. SAR studies on related furopyrimidine and thienopyrimidine derivatives have demonstrated that modifications to the heterocyclic core and the phenyl ring substituents significantly impact VEGFR-2 inhibitory activity. nih.gov For instance, the introduction of specific substituents on the phenyl ring can enhance binding affinity and inhibitory potency. nih.gov

The following table summarizes the inhibitory activities of some pyrimidine-based dual c-Met and VEGFR-2 inhibitors, which can serve as a reference for the potential of related pyrazine compounds.

Compoundc-Met IC50 (nM)VEGFR-2 IC50 (nM)
Compound 3a1.81.9
Compound 3b1.52.1
Compound 3g0.91.1
Compound 3h7.41.0
Compound 18a3.81.0

This table is based on data for anilinopyrimidine derivatives and is intended to be illustrative of the potential for related pyrazine-2-carboxamides. researchgate.net

Immunomodulation via Immune Checkpoint Pathway Modulation (e.g., PD-1/PD-L1 in related pyrazine derivatives)

The interaction between Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), is a critical immune checkpoint pathway that cancer cells can exploit to evade the host immune system. nih.gov Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are of significant interest in cancer immunotherapy.

While direct evidence for this compound as a PD-1/PD-L1 inhibitor is not currently available, the structurally related pyridine-2-carboxamide scaffold has been investigated for this purpose. nih.gov These small molecules are designed to bind to PD-L1 and prevent its interaction with PD-1, thereby restoring T-cell mediated anti-tumor immunity.

The development of [18F]-labeled pyridine-2-carboxamide derivatives as PET imaging probes for PD-L1 expression in tumors highlights the potential of this chemical class to interact with this immune checkpoint protein. nih.gov These probes have shown significant accumulation in PD-L1 expressing cancer cells, confirming their ability to bind to the target. nih.gov

Given the structural similarities between pyridine (B92270) and pyrazine, it is plausible that pyrazine-2-carboxamide derivatives could also be designed to target the PD-1/PD-L1 pathway. The nature and position of substituents on both the pyrazine and phenyl rings would likely play a crucial role in determining the binding affinity and inhibitory potency. Further research is warranted to explore the potential of this compound and other pyrazine derivatives as immunomodulatory agents.

Anti-inflammatory Mechanisms

Transient Receptor Potential (TRP) channels are a large family of ion channels that are involved in the sensation of a wide range of stimuli, including temperature, touch, and chemical irritants. nih.gov Certain TRP channels, such as TRPV1 and TRPA1, are highly expressed in nociceptive sensory neurons and play a key role in pain and inflammation. mdpi.com Antagonists of these channels are being investigated as potential analgesic and anti-inflammatory agents. nih.gov

Currently, there is a lack of specific research data on the activity of this compound as an inhibitor of TRP channels. The existing literature on TRP channel antagonists focuses on a variety of chemical scaffolds, but pyrazine-2-carboxamides have not been prominently featured in this context.

However, the broad biological activities of pyrazine derivatives suggest that their potential effects on ion channels should not be entirely ruled out without further investigation. The structural features of this compound, including its aromatic rings and amide linker, could potentially allow for interactions with the binding pockets of TRP channels. Future screening and mechanistic studies would be necessary to determine if this class of compounds has any significant activity at these targets.

Phytochemical and Agro-chemical Related Mechanisms

A significant area of research for N-phenylpyrazine-2-carboxamide derivatives has been in the field of agrochemicals, specifically as inhibitors of photosynthesis. mdpi.com These compounds have been shown to interfere with the photosynthetic electron transport (PET) chain in chloroplasts, a mechanism that is the basis for the herbicidal activity of many commercial products. nih.gov

The primary site of action for many of these inhibitors is within Photosystem II (PSII), where they disrupt the flow of electrons, leading to a halt in the production of ATP and NADPH, which are essential for carbon fixation. This ultimately results in the death of the plant.

The inhibitory activity of N-phenylpyrazine-2-carboxamides on the oxygen evolution rate (OER) in spinach chloroplasts is influenced by the electronic and lipophilic properties of the substituents on both the pyrazine and the phenyl rings. researchgate.net For instance, the presence of electron-withdrawing groups on the phenyl ring can influence the inhibitory potency.

A study on a series of substituted N-phenylpyrazine-2-carboxamides provided insights into the structure-activity relationships for photosynthesis inhibition. mdpi.com The IC50 values for the inhibition of the oxygen evolution rate in spinach chloroplasts for several related compounds are presented in the table below.

CompoundSubstituent on Phenyl RingIC50 (µM) for OER Inhibition
6-chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide4-Cl, 3-CH3Data not specifically available, but related compounds show activity
6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide3-I, 4-CH351.0
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide4-Cl, 3-CH344.0 (for chlorophyll (B73375) content reduction)
6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide4-Cl43.0

This table is based on data from related N-phenylpyrazine-2-carboxamide derivatives. mdpi.comresearchgate.net

The data suggests that the lipophilicity of the compound plays a significant role in its ability to penetrate the chloroplast membrane and reach its target site. A quasi-parabolic relationship between lipophilicity (expressed as Clog P) and inhibitory activity has been observed, indicating that there is an optimal range of lipophilicity for maximal activity. mdpi.com While the specific IC50 value for this compound is not reported in these studies, the data on related compounds with methyl and chloro substitutions on the phenyl ring suggest that it would likely exhibit some level of photosynthesis-inhibiting activity.

Antialgal Activity

The investigation into the antialgal properties of pyrazine-2-carboxamide derivatives has revealed notable activity, particularly from compounds featuring the N-(3-methylphenyl)amide moiety. While direct studies on the unsubstituted this compound are not extensively detailed in the available literature, research on its substituted analogues provides significant insights into its potential efficacy.

A key study on a series of substituted amides of pyrazine-2-carboxylic acids identified a closely related compound, 5-tert-butyl-6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide , as the most potent antialgal agent within the tested group. This derivative demonstrated a significant inhibitory effect on the growth of the green algae Chlorella vulgaris, with a half-maximal inhibitory concentration (IC50) of 0.063 mmol·dm⁻³. The same research also included 6-chloro-N-(3-methylphenyl)pyrazine-2-carboxamide in its screening, further underscoring the relevance of the 3-methylphenyl substitution on the N-phenyl ring for antialgal activity.

Another study investigating a series of five N-phenylpyrazine-2-carboxamides reported that all tested compounds led to a reduction in the chlorophyll content of Chlorella vulgaris. nih.gov While the specific contribution of this compound was not singled out in the abstract, the collective findings suggest a class-wide effect against this alga. nih.gov The antialgal activity of these compounds is often linked to their ability to inhibit photosynthetic electron transport.

Table 1: Antialgal Activity of this compound Derivatives against Chlorella vulgaris

Compound IC50 (mmol·dm⁻³)

Note: Data for the unsubstituted this compound is not available in the reviewed literature.

Abiotic Elicitation of Secondary Metabolite Biosynthesis in Plant Cell Cultures

The use of abiotic elicitors to stimulate the production of valuable secondary metabolites in plant cell cultures is a significant area of biotechnological research. Pyrazine-2-carboxamide derivatives have emerged as a promising class of such elicitors.

Research into a series of N-phenylpyrazine-2-carboxamides demonstrated their capability to act as abiotic elicitors in callus cultures of Ononis arvensis (restharrow), a plant known for producing flavonoids. nih.gov The study revealed that all the tested pyrazine derivatives influenced the flavonoid content in the callus culture. nih.gov For instance, after application of the elicitors, the accumulation of flavonoids was monitored over several hours, with significant increases observed at various time points depending on the specific derivative. nih.gov

The mechanism of elicitation by these compounds is thought to involve the induction of defense responses in plant cells, which in turn activates the biosynthetic pathways of secondary metabolites like flavonoids.

Table 2: Elicitation Effect of a Related Pyrazine-2-carboxamide Derivative on Flavonoid Production in Ononis arvensis Cultures

Elicitor Compound Plant Culture Type Concentration (mol/L) Exposure Time (hours) Increase in Flavonoid Content (%)
N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide Suspension Culture 8.36 × 10⁻⁶ 48 ~5,900

Note: This table presents data for a closely related compound to illustrate the potential of the pyrazine-2-carboxamide class as elicitors. Specific data for this compound is not detailed in the available literature.

Preclinical Research Models for Mechanistic Elucidation of N 3 Methylphenyl Pyrazine 2 Carboxamide Activity

In Vitro Cellular and Biochemical Assays for Target Engagement and Pathway Analysis

The initial stages of mechanistic investigation for a compound like N-(3-methylphenyl)pyrazine-2-carboxamide would involve a suite of in vitro assays. These cell-free and cell-based experiments are designed to identify the compound's direct molecular targets and understand its impact on cellular pathways.

Enzyme Inhibition Kinetics and Mechanistic Classification (e.g., Lineweaver-Burk Plots)

Should initial screening suggest that this compound acts as an enzyme inhibitor, detailed kinetic studies would be paramount to understanding the nature of this inhibition. bellbrooklabs.com Enzyme kinetics assays measure the rate of an enzyme-catalyzed reaction and how this rate is affected by the inhibitor. nih.gov

A key tool in this analysis is the Lineweaver-Burk plot, a graphical representation of the Michaelis-Menten equation. numberanalytics.comwikipedia.org By plotting the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), researchers can determine key kinetic parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km). pharmaguideline.com2minutemedicine.com The way in which an inhibitor alters these parameters on the plot reveals its mechanism of inhibition: numberanalytics.comkhanacademy.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km, but Vmax remains unchanged. On a Lineweaver-Burk plot, this is seen as a change in the x-intercept without a change in the y-intercept. pharmaguideline.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency but not its substrate binding. This decreases Vmax, but Km remains the same. This is visualized as an increase in the y-intercept with no change in the x-intercept on the plot. pharmaguideline.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km. numberanalytics.com

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. numberanalytics.com

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
CompetitiveNo changeIncreaseLines intersect on the y-axis
Non-competitiveDecreaseNo changeLines intersect on the x-axis
UncompetitiveDecreaseDecreaseParallel lines
MixedDecreaseIncrease or DecreaseLines intersect in the second or third quadrant

Cell-Based Assays for Proliferation, Viability, and Specific Pathway Activation

To understand the physiological consequences of the compound's activity within a living cell, a variety of cell-based assays are employed. These assays can reveal the compound's effects on fundamental cellular processes such as cell growth, survival, and signaling. numberanalytics.comeurofinsdiscovery.com

Proliferation and Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assays are used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation. A compound that inhibits cell growth would lead to a decrease in the signal from these colorimetric assays.

Pathway Activation Assays: To determine if this compound affects specific signaling pathways, researchers can use a variety of techniques. thermofisher.com Western blotting can be used to measure the levels of key proteins in a signaling cascade and their phosphorylation status, which often indicates activation. Reporter gene assays are another powerful tool, where the activity of a transcription factor in a specific pathway is linked to the expression of a reporter gene (e.g., luciferase or green fluorescent protein).

Assay TypePrincipleInformation Gained
MTT/MTS AssayMetabolic conversion of tetrazolium salt to a colored formazan (B1609692) product by viable cells.Effect of the compound on cell proliferation and viability.
Western BlottingAntibody-based detection of specific proteins separated by size.Changes in protein expression and activation (e.g., phosphorylation) in a signaling pathway.
Reporter Gene AssayMeasurement of a reporter protein whose expression is controlled by a pathway-specific response element.Activation or inhibition of a specific signaling pathway's transcriptional output.

In Vivo Mechanistic Investigations in Relevant Disease Models (Focused on Mechanism, Not Efficacy/Safety/Dosage)

For this compound, this would involve administering the compound to a relevant animal model of a disease and then analyzing tissues or biofluids for biomarkers related to the proposed mechanism. For example, if in vitro studies suggest the compound inhibits a specific kinase, researchers would examine the phosphorylation status of that kinase's downstream targets in tissues from treated animals. Techniques such as immunohistochemistry, in situ hybridization, and gene expression analysis (e.g., qPCR or RNA-seq) can be used to probe these mechanistic questions in vivo. In vivo imaging techniques can also provide real-time information on target engagement and downstream effects. nih.gov

Future Research Trajectories and Translational Academic Prospects for N 3 Methylphenyl Pyrazine 2 Carboxamide Analogs

Rational Design and Synthesis of Next-Generation Pyrazine-2-carboxamide Scaffolds with Enhanced Target Specificity

The future development of N-(3-methylphenyl)pyrazine-2-carboxamide analogs will heavily rely on rational design principles to create next-generation scaffolds with improved potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the core structure to optimize interactions with biological targets.

Key strategies in the rational design and synthesis of these analogs include:

Systematic Modification of Substituents: The phenyl and pyrazine (B50134) rings of the this compound scaffold offer multiple positions for substitution. SAR studies on related N-phenylpyrazine-2-carboxamides have demonstrated that the nature and position of substituents on the phenyl ring significantly influence biological activity, including antimycobacterial and herbicidal effects. Future research will involve the systematic introduction of a diverse range of functional groups (e.g., halogens, alkyl, alkoxy, nitro) at various positions to probe the steric, electronic, and hydrophobic requirements for optimal target engagement.

Bioisosteric Replacement: The pyrazine ring itself can act as a bioisostere for other aromatic systems like benzene (B151609) or pyridine (B92270), a strategy that has been successfully employed in medicinal chemistry. Furthermore, the carboxamide linker can be replaced with other bioisosteric groups, such as triazoles or oxadiazoles, to modulate the compound's physicochemical properties, including metabolic stability and hydrogen bonding capacity.

Advanced Synthesis Methodologies: The synthesis of novel analogs will be accelerated by employing modern synthetic techniques. Established methods for forming the amide bond include the condensation of pyrazine-2-carboxylic acid chlorides with substituted anilines. More advanced and efficient methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), will enable the construction of a wider diversity of analogs with complex substituents that are not accessible through traditional methods. For instance, the Suzuki reaction has been used to synthesize N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. frontiersin.org

Table 1: Examples of Synthetic Strategies for Pyrazine-2-carboxamide Analogs

Starting MaterialsReaction TypeProduct ClassReference
Pyrazine-2-carboxylic acid, Substituted anilineAmide coupling (e.g., with DCC/DMAP)N-Arylpyrazine-2-carboxamides frontiersin.org
Substituted pyrazine-2-carboxylic acid chloride, Substituted anilineAcyl chloride condensationN-Arylpyrazine-2-carboxamides nih.gov
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, Aryl boronic acidSuzuki cross-couplingN-(Biphenyl-yl)pyrazine-2-carboxamides frontiersin.org

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The inherent ability of small molecules to interact with multiple biological targets, known as polypharmacology, is increasingly being recognized as a valuable attribute for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. The pyrazine-2-carboxamide scaffold, with its diverse reported biological activities, is an excellent candidate for the development of multi-target agents.

Future research in this area will focus on:

Harnessing Inherent promiscuity: Pyrazine derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. This suggests that the pyrazine-2-carboxamide scaffold may possess an inherent capacity to modulate multiple signaling pathways. For example, some pyrazine-containing compounds have been shown to inhibit signaling pathways like NF-κB, AKT, and ERK in cancer cells.

Designing Multi-Target-Directed Ligands (MTDLs): A deliberate strategy will involve designing single molecules that can potently and selectively interact with two or more distinct targets relevant to a specific disease. For instance, in Alzheimer's disease, an MTDL based on the pyrazine scaffold could be designed to dually inhibit both tau-aggregation and acetylcholinesterase. This approach offers the potential for synergistic therapeutic effects and a reduced likelihood of developing drug resistance.

Fragment-Based and Hybrid Molecule Approaches: The pyrazine-2-carboxamide motif can be combined with other pharmacophores known to be active against specific targets. This "hybrid molecule" approach can lead to novel compounds with a desired multi-target profile. For example, linking the pyrazine-2-carboxamide scaffold to a known kinase inhibitor fragment could generate a new molecule with both anti-proliferative and other beneficial activities.

Integration of Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding

A deep understanding of the mechanism of action of this compound analogs is crucial for their successful translation into clinical candidates. Systems biology approaches, which integrate various "omics" data, will be instrumental in elucidating the complex biological responses to these compounds.

Future research will leverage the following technologies:

Transcriptomics: By analyzing changes in gene expression (e.g., using RNA-sequencing) in cells or tissues treated with pyrazine-2-carboxamide analogs, researchers can identify the signaling pathways and cellular processes that are modulated by the compounds. This can provide valuable insights into their mechanism of action and potential off-target effects.

Proteomics: Chemical proteomics, often employing activity-based protein profiling (ABPP), can be used to directly identify the cellular protein targets of this compound analogs. This involves using a modified version of the compound as a probe to covalently label its binding partners, which are then identified by mass spectrometry. This approach can uncover both primary and secondary targets, providing a comprehensive view of the compound's interactions within the proteome.

Metabolomics: Analyzing the metabolic profiles of cells or organisms following treatment with these compounds can reveal their impact on metabolic pathways. This is particularly relevant for understanding drug metabolism and identifying potential biomarkers of efficacy or toxicity. Metabolomic studies on plant cultures treated with pyrazine-2-carboxamide derivatives have already shown promise in identifying changes in secondary metabolite production.

By integrating data from these omics platforms, researchers can construct detailed models of the cellular response to these compounds, leading to a more complete understanding of their therapeutic potential and potential liabilities.

Development of Novel Research Tools and Probes Based on the Pyrazine-2-carboxamide Motif

The pyrazine-2-carboxamide scaffold can be adapted to create sophisticated chemical probes for basic research and drug discovery. These tools can be used to investigate biological processes, validate new drug targets, and visualize molecular events in living systems.

Future developments in this area include:

Fluorescent Probes: By conjugating a fluorophore to the pyrazine-2-carboxamide scaffold, it is possible to create fluorescent probes for live-cell imaging. These probes can be designed to localize to specific organelles or to report on the activity of a particular enzyme. For example, pyrazine-based fluorescent probes have been developed for long-term live-cell imaging and for the selective detection of metal ions.

Photoaffinity Probes: To definitively identify the protein targets of this compound analogs, photoaffinity labeling is a powerful technique. This involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the molecule. Upon photoactivation, the probe forms a covalent bond with its binding partner, allowing for its subsequent identification. These probes can provide crucial information about drug-target interactions at the molecular level.

Activity-Based Probes (ABPs): Building on the principles of chemical proteomics, ABPs based on the pyrazine-2-carboxamide scaffold can be designed to covalently modify the active site of specific enzymes. These probes are invaluable for studying enzyme function, identifying new enzyme inhibitors, and assessing the selectivity of drug candidates.

Table 2: Potential Applications of Pyrazine-2-carboxamide-Based Research Tools

Tool TypeDesign PrinciplePotential Application
Fluorescent Probe Covalent attachment of a fluorescent dye to the scaffold.Real-time visualization of compound distribution in live cells; monitoring interactions with biological targets.
Photoaffinity Probe Incorporation of a photoreactive group (e.g., diazirine) into the scaffold.Covalent labeling and subsequent identification of direct protein binding partners.
Activity-Based Probe Integration of a reactive "warhead" that covalently modifies an enzyme's active site.Profiling the activity of specific enzyme families; screening for novel enzyme inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methylphenyl)pyrazine-2-carboxamide and its derivatives?

  • Methodological Answer : The compound and its analogs are typically synthesized via carbodiimide-mediated coupling (e.g., DCC/DMAP) between pyrazine-2-carboxylic acid and substituted anilines, yielding 60–85% efficiency . For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives are synthesized using palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids . Nitration reactions under controlled conditions (e.g., KNO₃/H₂SO₄) can introduce nitro groups to the pyrazine core for further functionalization .

Q. How are structural and purity characteristics validated for this compound?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C), HRMS, and X-ray crystallography (using SHELX programs for refinement) . Purity is confirmed via HPLC, with intermediates validated through spectroscopic and elemental analysis. For metal complexes (e.g., Ru(II)), IR spectroscopy and single-crystal XRD are critical for confirming coordination modes .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antimycobacterial activity is assessed via MIC (Minimal Inhibitory Concentration) testing against M. tuberculosis and MOTT strains. Compounds with MIC ≤2 mg/L and Selectivity Index (SI) >10 advance to in vivo studies . Enzymatic inhibition (e.g., DNA helicase) is tested using kinetic assays , while receptor antagonism (e.g., GluN2A) employs electrophysiology and competitive binding assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence antitubercular activity?

  • Methodological Answer : Substitution at the phenyl ring (e.g., trifluoromethyl, bromo) enhances lipophilicity and target binding. For example, N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide shows MIC ≤2 mg/L against M. tuberculosis, whereas unsubstituted analogs are less active . Steric effects from bulky groups (e.g., 3-iodo) may reduce efficacy, highlighting the need for balanced hydrophobicity and steric accessibility .

Q. What mechanistic insights exist for the coordination chemistry of pyrazine-2-carboxamide ligands?

  • Methodological Answer : Pyrazine carboxamides act as bidentate ligands, coordinating via the pyrazine nitrogen and carboxamide oxygen. Ru(II) complexes (e.g., [RuCl(CO)H(PPh₃)₃]) show air stability and catalytic potential, with ligand electronics tuned by substituents (e.g., benzothiazole vs. benzimidazole) . DFT calculations and kinetic studies reveal ligand-field effects on redox properties .

Q. How can computational methods aid in designing derivatives with improved pharmacological profiles?

  • Methodological Answer : Molecular docking (e.g., against DNA gyrase or GluN2A receptors) predicts binding affinities. QSAR models correlate substituent electronegativity with MIC values . For example, sulfonamide derivatives (e.g., MPX-004) show enhanced NMDA receptor antagonism due to optimized hydrogen bonding with GluN2A .

Data Contradictions and Resolution

Q. Why do some analogs show high in vitro activity but fail in vivo?

  • Analysis : Compound 1 (N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide) advanced to in vivo testing but exhibited unresolved pharmacokinetic issues (e.g., metabolic instability) . Contrasting MIC results between M. tuberculosis and MOTT strains suggest species-specific target interactions . Resolution requires ADMET profiling and metabolite identification.

Methodological Best Practices

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Pd-catalyzed couplings .
  • Crystallography : Employ SHELXL for high-resolution refinement, particularly for twinned or low-quality crystals .
  • Biological Testing : Include positive controls (e.g., isoniazid for TB assays) and validate results across multiple assay replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.